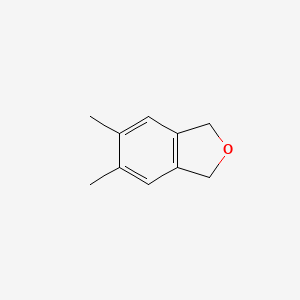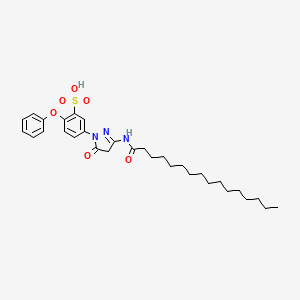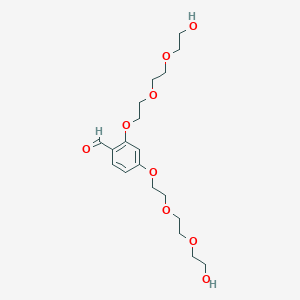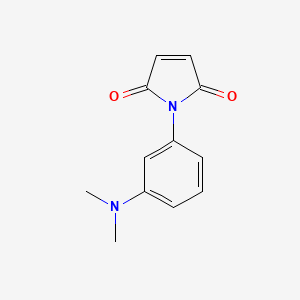
1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a dimethylamino group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(dimethylamino)benzaldehyde and maleic anhydride.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C).
Cyclization: The intermediate product formed undergoes cyclization to yield the final compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is common to optimize the synthesis process.
化学反应分析
Types of Reactions
1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in organic electronics and as a building block for conductive polymers.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism by which 1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound can modulate signaling pathways by acting as an agonist or antagonist, depending on the context.
相似化合物的比较
Similar Compounds
- 1-(4-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione
- 1-(3-(Dimethylamino)phenyl)-1H-pyrrole-3,4-dione
Uniqueness
1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.
属性
CAS 编号 |
64164-81-4 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
1-[3-(dimethylamino)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H12N2O2/c1-13(2)9-4-3-5-10(8-9)14-11(15)6-7-12(14)16/h3-8H,1-2H3 |
InChI 键 |
QEBBLWLBCZPCKW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC(=C1)N2C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



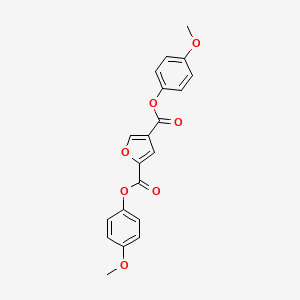
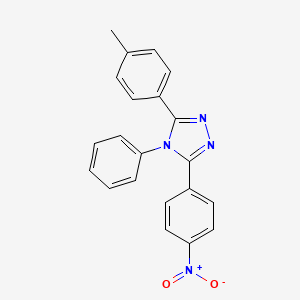
![1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12894597.png)
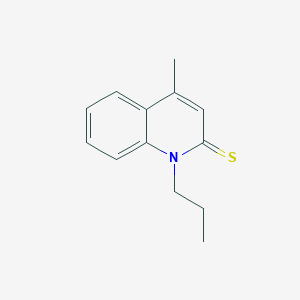

![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
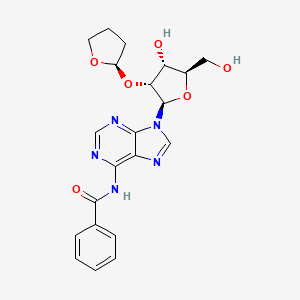
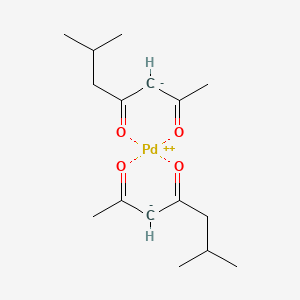

![1-[3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B12894615.png)
